Denintuzumab mafodotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to monomethyl auristatin F, a cytotoxic agent . This compound targets CD19, a B-cell-specific marker expressed in the vast majority of B-cell malignancies .
Preparation Methods
Denintuzumab mafodotin is synthesized by conjugating a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F via a maleimidocaproyl linker . The preparation involves several steps:
Monoclonal Antibody Production: The anti-CD19 monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.
Linker Attachment: The maleimidocaproyl linker is attached to the monoclonal antibody through a thiol-maleimide reaction.
Drug Conjugation: Monomethyl auristatin F is then conjugated to the linker, forming the final antibody-drug conjugate.
Chemical Reactions Analysis
Denintuzumab mafodotin undergoes several chemical reactions:
Conjugation Reaction: The thiol-maleimide reaction is used to attach the linker to the monoclonal antibody.
Internalization and Release: Upon binding to CD19 on the surface of B-cells, the compound is internalized, and monomethyl auristatin F is released inside the cell.
Microtubule Disruption: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
Scientific Research Applications
Denintuzumab mafodotin has several scientific research applications:
Cancer Therapy: It is primarily used in the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma.
Immunotherapy Research: The compound is studied for its potential in targeted cancer immunotherapy, leveraging its ability to selectively target and kill cancer cells.
Drug Development: Research on this compound contributes to the development of new antibody-drug conjugates for various malignancies.
Mechanism of Action
Denintuzumab mafodotin exerts its effects through a multi-step mechanism:
Target Binding: The anti-CD19 monoclonal antibody component binds to the CD19 antigen on the surface of B-cells.
Internalization: The antibody-antigen complex is internalized by the cell.
Drug Release: Inside the cell, monomethyl auristatin F is released from the conjugate.
Microtubule Inhibition: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and disrupting mitosis, leading to cell death.
Comparison with Similar Compounds
Denintuzumab mafodotin is compared with other antibody-drug conjugates such as brentuximab vedotin, polatuzumab vedotin, and loncastuximab tesirine . These compounds also target specific antigens on cancer cells and deliver cytotoxic agents to induce cell death. this compound is unique in its targeting of the CD19 antigen and its use of monomethyl auristatin F as the cytotoxic agent .
Similar Compounds
Brentuximab Vedotin: Targets CD30 and is used in the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Polatuzumab Vedotin: Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.
Loncastuximab Tesirine: Targets CD19 and is used in the treatment of relapsed or refractory diffuse large B-cell lymphoma.
This compound’s specificity for CD19 and its potent cytotoxic agent make it a valuable tool in targeted cancer therapy.
Properties
Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. | |
CAS No. |
1585973-65-4 |
Molecular Formula |
C52H83N7O13S |
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
InChI Key |
BXTJCSYMGFJEID-XMTADJHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.